1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4OS/c20-14-7-1-2-8-15(14)24-19(25)22-13-6-3-5-12(11-13)17-23-16-9-4-10-21-18(16)26-17/h1-11H,(H2,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEHZQFJMTYENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activities attributed to this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a urea linkage and is characterized by the presence of a 2-chlorophenyl group and a thiazolo[5,4-b]pyridine moiety. The structural formula can be represented as follows:
This structure is significant because the thiazolo-pyridine core is often associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The thiazolo[5,4-b]pyridine moiety has been shown to inhibit various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with multiple receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of thiazolo-pyridines show potent activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U937 | 16.23 |
| Compound B | THP-1 | >30 |
| Reference Drug (Etoposide) | U937 | 17.94 |
These findings suggest that the compound may possess selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity in normal cells .
Antimicrobial Activity
The antimicrobial properties of similar thiazole derivatives have been well-documented. For example, compounds with similar structures have shown effective inhibition against:
- Staphylococcus aureus : MIC values ranging from 0.03–0.06 µg/mL.
- Escherichia coli : MIC values around 0.25–1 µg/mL.
These results highlight the potential of This compound as an antimicrobial agent .
Anti-inflammatory Activity
Thiazole-containing compounds have also been investigated for their anti-inflammatory properties. In vitro studies reveal that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a mechanism that could be exploited for therapeutic purposes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of the chlorophenyl group enhances lipophilicity and potentially increases bioavailability.
- Modifications on the thiazole ring can significantly affect potency; for instance, substituents that enhance electron density on the aromatic rings tend to improve anticancer activity.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antiproliferative Effects : A series of thiazole derivatives were synthesized and tested against multiple cancer cell lines, revealing that specific substitutions led to enhanced activity compared to standard treatments .
- Antimicrobial Efficacy Assessment : A comparative study demonstrated that thiazole derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications in enhancing efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazolo-pyridine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazolo-pyridine can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound 1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea has been included in screening libraries aimed at identifying new anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are often explored for their efficacy against a range of pathogens. Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
Neurological Applications
Given the structure's potential to interact with various neurotransmitter systems, there is interest in exploring its effects on neurological disorders. Compounds with similar structures have shown promise as modulators of neuroinflammation and neuroprotection in preclinical models.
Case Study 1: Anticancer Screening
In a recent study published in the Journal of Medicinal Chemistry, researchers screened a library of thiazolo-pyridine derivatives for anticancer activity. The compound this compound demonstrated promising results against various cancer cell lines, leading to further exploration of its structure-activity relationship (SAR) .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of thiazole derivatives, including our compound of interest. Results indicated that it exhibited significant activity against Gram-positive bacteria, suggesting a mechanism that warrants deeper investigation into its potential as an antibiotic .
Chemical Reactions Analysis
Reactivity of the Thiazolo-Pyridine Core
The thiazolo[5,4-b]pyridine moiety exhibits nucleophilic aromatic substitution (NAS) at electron-deficient positions.
Electrophilic Substitution
-
Chlorination : The 5-position of the pyridine ring can undergo chlorination using POCl₃, but steric hindrance from the urea group limits reactivity .
-
Sulfonation : Thionation at the 2-position using Lawesson’s reagent is unreported, likely due to competing decomposition .
Coordination Chemistry
The sulfur and nitrogen atoms in the thiazole ring enable metal coordination. Experimental data from analogous compounds show:
-
Pd(II) Complexation : Forms stable complexes with PdCl₂ in ethanol (binding constant K = 1.2 × 10⁴ M⁻¹) .
Urea Bridge Reactivity
The urea functional group participates in hydrogen bonding and hydrolysis:
Hydrolysis
-
Acidic Conditions : Degrades into 2-chloroaniline and 3-{ thiazolo[5,4-b]pyridin-2-yl}phenylamine in 6M HCl at 80°C (half-life: 2.5 hr).
-
Basic Conditions : Stable in pH 7–9 but decomposes in NaOH (1M) at 60°C.
Hydrogen Bonding
-
Crystallography : X-ray data for similar ureas show intermolecular N–H···N and N–H···O bonds (2.8–3.1 Å), stabilizing the crystal lattice .
Chlorophenyl Ring
-
Suzuki Coupling : The 2-chloro substituent undergoes cross-coupling with aryl boronic acids using Pd(PPh₃)₄ (yields: 45–65%) .
-
Nitration : Limited reactivity due to electron-withdrawing effects of the urea group .
Thiazolo-Pyridine Ring
-
Methylation : Quaternization at the pyridine nitrogen with methyl iodide occurs in DMF (yield: 82%) .
Stability Under Oxidative Conditions
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives Targeting c-KIT
Key Example : Compound 6h (3-(trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine)
- Activity : Moderate enzymatic inhibition of c-KIT (IC50 = 9.87 µM) .
- Structural Insight : The 3-(trifluoromethyl)phenyl group fits into a hydrophobic pocket, but replacing the amide with a urea linkage (as in compound 6j) abolished activity.
- Contrast : Unlike 1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea, urea substitution here disrupts c-KIT binding, highlighting target-dependent SAR.
Table 1 : Selected Thiazolo[5,4-b]pyridine Derivatives
| Compound | Target | IC50/EC50 | Key Structural Features | Reference |
|---|---|---|---|---|
| 6h | c-KIT | 9.87 µM | 3-(trifluoromethyl)phenyl | |
| 6j | c-KIT | Inactive | Urea linkage | |
| Main Compound | P2Y1 | Potent | Thiazolo[5,4-b]pyridine + urea |
Thiazolo[5,4-d]pyrimidine Derivatives as Angiogenesis Inhibitors
Key Examples : Compounds 3l and 3m
- Structure: Feature a pyridin-2-yl amino group linked to thiazolo[5,4-d]pyrimidine and substituted arylurea (e.g., 3,4-dimethylphenyl or 4-methoxyphenyl).
- Activity : Potent HUVEC inhibition (IC50 = 1.65 µM and 3.52 µM, respectively) .
- Comparison : The thiazolo[5,4-d]pyrimidine core and para-substituted aryl groups differ from the main compound’s thiazolo[5,4-b]pyridine and ortho-chlorophenyl group, suggesting divergent target selectivity.
Diarylurea-Based CB1 Receptor Modulators
Key Example: Compound 11 (1-(4-chlorophenyl)-3-(3-(6-(dimethylamino)pyridin-2-yl)phenyl)urea)
- Activity : Allosteric modulator of CB1 with improved specificity .
- Structural Insight : The para-chlorophenyl group and pyridine substituents contrast with the main compound’s ortho-chlorophenyl and thiazolopyridine moieties. This demonstrates how substituent positioning modulates receptor specificity.
Table 2 : Diarylurea Derivatives and Target Profiles
Urea vs. Amide Derivatives
Key Example : 2,4-Dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Structure : Replaces urea with a benzamide group.
- This underscores the urea linkage’s critical role in the main compound’s activity.
Substituent Effects on Activity
- Chlorophenyl Position : Ortho-substitution (main compound) vs. para-substitution (e.g., CB1 modulators) affects steric and electronic interactions with target receptors .
- Heterocyclic Core : Thiazolo[5,4-b]pyridine (main compound) vs. thiadiazole (e.g., compound in ) influences binding affinity due to differences in aromatic stacking and hydrophobicity .
Q & A
Q. Table: Key Spectral Markers
| Technique | Diagnostic Feature |
|---|---|
| H NMR | Urea NH protons at δ 8.5–9.5 ppm (broad) |
| IR | Urea C=O stretch at ~1640–1680 cm |
| X-ray | Dihedral angle between aromatic rings |
Advanced: How to resolve contradictions in reaction outcomes or spectral data?
Answer:
- Step 1: Cross-validate with alternative techniques (e.g., X-ray vs. NOESY for stereochemical conflicts) .
- Step 2: Use kinetic studies (e.g., variable-temperature NMR) to detect intermediate species .
- Step 3: Apply computational validation (e.g., DFT-calculated IR/NMR vs. experimental data) .
Case Study:
- Unexpected Byproduct: A chlorinated side product in a related synthesis was resolved via LC-MS and DFT modeling, revealing a competing aryl chloride substitution pathway .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Hazard Mitigation:
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy .
- Avoid inhalation; store in sealed containers at 2–8°C .
- Emergency Measures:
- Skin contact: Wash with soap/water; eye exposure: Rinse for 15 minutes .
Safety Data:
| Parameter | Value |
|---|---|
| Stability | Hygroscopic; store dry |
| Decomposition | Avoid strong oxidizers |
Advanced: How to investigate catalytic or pharmacological activity?
Answer:
- In Silico Screening: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina .
- Kinetic Assays: Measure enzyme inhibition (e.g., IC) via fluorescence-based assays .
- Reaction Engineering: Optimize batch vs. flow reactors for scalability (CRDC class RDF2050112) .
Example Study:
- Thiazolo-Pyridine Ureas: Demonstrated kinase inhibition via competitive binding at ATP pockets (K = 12 nM in related compounds) .
Advanced: What strategies address low solubility in biological assays?
Answer:
- Co-solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Nanoformulation: Encapsulate in liposomes (size ~100 nm) for sustained release .
Data:
| Formulation | Solubility Improvement |
|---|---|
| DMSO/PBS (1:99) | 2.5 mg/mL → 15 mg/mL |
| Liposomal | 10-fold AUC increase |
Basic: How to purify the compound post-synthesis?
Answer:
- Chromatography: Use silica gel column chromatography with ethyl acetate/hexane gradients (R ~0.3–0.5) .
- Recrystallization: Employ DMSO/water (2:1) for high-purity crystals (>98%) .
Optimization Tip:
- Monitor by TLC (visualized under UV at 254 nm) to identify fractions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
